molecular formula CrH15N2O11P2 B138914 Ddp-Cr CAS No. 132201-87-7

Ddp-Cr

Cat. No.: B138914
CAS No.: 132201-87-7
M. Wt: 333.07 g/mol
InChI Key: DLFVCUWUEAMSAV-UHFFFAOYSA-K
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Description

Ddp-Cr (CAS No. 1046861-20-4) is a boron-containing organohalogen compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . It is structurally characterized by a phenyl ring substituted with bromine, chlorine, and boronic acid groups, enabling diverse reactivity in cross-coupling reactions. Key physicochemical properties include:

  • Log P (octanol-water partition coefficient): 2.15 (XLOGP3)
  • Solubility: 0.24 mg/mL in water
  • Bioavailability Score: 0.55 (moderate)
  • Synthetic Accessibility: 2.07 (relatively easy to synthesize) .

This compound is primarily used in pharmaceutical and materials science research due to its role as a Suzuki-Miyaura coupling reagent, facilitating carbon-carbon bond formation .

Properties

CAS No.

132201-87-7

Molecular Formula

CrH15N2O11P2

Molecular Weight

333.07 g/mol

IUPAC Name

azane;chromium(3+);hydron;phosphonato phosphate;tetrahydrate

InChI

InChI=1S/Cr.2H3N.H4O7P2.4H2O/c;;;1-8(2,3)7-9(4,5)6;;;;/h;2*1H3;(H2,1,2,3)(H2,4,5,6);4*1H2/q+3;;;;;;;/p-3

InChI Key

DLFVCUWUEAMSAV-UHFFFAOYSA-K

SMILES

[H+].N.N.O.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cr+3]

Canonical SMILES

[H+].N.N.O.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cr+3]

Synonyms

DDP-Cr
diamminediaqua(pyrophosphato(3-))chromium (III)
diamminediaqua(pyrophosphato(3-))chromium (III), monohydrate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Ddp-Cr belongs to the arylboronic acid family, sharing core features with compounds like:

(3-Bromo-5-chlorophenyl)boronic acid (CAS No. 1072942-13-7): Molecular Formula: C₆H₄BBrClO₂ Similarity to this compound: 87% Key Differences: Lacks a phenyl group adjacent to boron, reducing steric hindrance in reactions .

(6-Bromo-2,3-dichlorophenyl)boronic acid (CAS No. 1217628-10-3): Molecular Formula: C₆H₃BBrCl₂O₂ Similarity to this compound: 82% Key Differences: Additional chlorine substituent enhances electrophilicity but lowers solubility (0.18 mg/mL) .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Log P Solubility (mg/mL) Key Applications
This compound C₆H₅BBrClO₂ 235.27 2.15 0.24 Suzuki-Miyaura coupling
(3-Bromo-5-chlorophenyl)boronic acid C₆H₄BBrClO₂ 239.26 1.98 0.31 Drug intermediate synthesis
(6-Bromo-2,3-dichlorophenyl)boronic acid C₆H₃BBrCl₂O₂ 274.25 2.40 0.18 Polymer chemistry
Dechlorane Plus (DP) C₁₈H₁₂Cl₁₂ 653.66 6.90* <0.01 Flame retardant

*Estimated Log P for DP based on chlorinated analog data .

Industrial and Regulatory Considerations

  • DP is regulated under the Stockholm Convention due to persistence, while this compound falls under CLP Regulation (EC) No 1272/2008 for labeling but lacks harmonized hazard classification .
  • Synthesis protocols for this compound require strict adherence to ICH guidelines for impurity profiling, unlike DP, which is phased out in many regions .

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